
Tegobuvir
Übersicht
Beschreibung
Tegobuvir ist ein neuartiger nicht-nukleosidischer Hemmer der Hepatitis-C-Virus (HCV)-RNA-Replikation. Es hat eine signifikante antivirale Aktivität bei Patienten mit chronischer HCV-Infektion vom Genotyp 1 gezeigt . This compound ist bekannt für seinen einzigartigen Wirkmechanismus, der eine komplexe Wechselwirkung mit dem NS5B-Polymeraseprotein des HCV beinhaltet .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Imidazopyridin-Kerns. Dieser Kern wird dann mit verschiedenen Substituenten funktionalisiert, um die endgültige Verbindung zu erhalten. Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen, um die gewünschte Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
The synthesis of Tegobuvir involves several steps, starting with the preparation of the imidazopyridine core. This core is then functionalized with various substituents to achieve the final compound. The industrial production of this compound typically involves the use of high-purity reagents and stringent reaction conditions to ensure the desired yield and purity .
Analyse Chemischer Reaktionen
Tegobuvir durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Tegobuvir wurde umfassend auf seine antiviralen Eigenschaften untersucht, insbesondere gegen HCV. Es hat eine potente Aktivität bei der Hemmung der HCV-RNA-Replikation gezeigt, indem es die NS5B-Polymerase angreift .
Wirkmechanismus
This compound entfaltet seine antivirale Wirkung durch die spezifische Hemmung der NS5B-RNA-abhängigen RNA-Polymerase von HCV. Diese Hemmung wird durch einen einzigartigen Mechanismus erreicht, der die metabolische Aktivierung von this compound beinhaltet, gefolgt von der Bildung einer kovalenten Bindung mit dem NS5B-Protein . Diese Wechselwirkung stört die normale Funktion der Polymerase und hemmt so die Virusreplikation .
Wirkmechanismus
Tegobuvir exerts its antiviral effects by specifically inhibiting the NS5B RNA-dependent RNA polymerase of HCV. This inhibition is achieved through a unique mechanism that involves the metabolic activation of this compound, followed by the formation of a covalent bond with the NS5B protein . This interaction disrupts the normal function of the polymerase, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Tegobuvir ist einzigartig unter den nicht-nukleosidischen Inhibitoren aufgrund seines spezifischen Wirkmechanismus und seiner potenten Aktivität gegen Genotyp 1 HCV. Ähnliche Verbindungen umfassen andere nicht-nukleosidische Inhibitoren wie Dasabuvir und Lomibuvir, die ebenfalls die NS5B-Polymerase angreifen, jedoch durch unterschiedliche Mechanismen . Die einzigartige chemische Struktur und Wirkungsweise von this compound machen es zu einer wertvollen Ergänzung des Arsenals an antiviralen Wirkstoffen gegen HCV .
Biologische Aktivität
Tegobuvir, also known as GS-9190, is a novel non-nucleoside inhibitor (NNI) specifically designed to target the hepatitis C virus (HCV). This compound has garnered attention due to its potent antiviral activity, particularly against genotype 1 HCV. The following sections detail the biological mechanisms, efficacy, resistance patterns, and clinical implications of this compound.
This compound functions primarily by inhibiting the HCV RNA replication process. It targets the NS5B polymerase, a crucial enzyme in the viral replication cycle. Studies have shown that this compound binds to a unique pocket on the NS5B polymerase, disrupting its function and thereby preventing viral RNA synthesis. This mechanism is distinct from other antiviral agents, which often target different viral components or pathways .
Key Findings:
- Inhibition of NS5B: this compound has been demonstrated to inhibit NS5B-dependent RNA polymerization effectively. The compound shows a genotype-specific activity, exhibiting reduced efficacy against genotype 2a HCV compared to genotype 1 .
- Resistance Mutations: Research indicates that mutations in the NS5B gene can confer resistance to this compound. Specific mutations such as C316Y and Y448H have been identified in resistant strains, highlighting the need for careful monitoring of resistance patterns during treatment .
Efficacy in Clinical Trials
Clinical trials have assessed the efficacy of this compound in combination with pegylated interferon (PEG) and ribavirin (RBV). A notable Phase 2b trial compared treatment durations of 24 to 48 weeks with this compound against a standard 48-week PEG/RBV regimen. The results indicated similar sustained virologic response (SVR) rates of approximately 56% across treatment groups, suggesting that this compound could be an effective alternative in HCV therapy .
Table: Summary of Clinical Trial Results
Study Type | Treatment Regimen | SVR Rate (%) | Duration (weeks) |
---|---|---|---|
Phase 2b Trial | This compound + PEG/RBV | 56 | 24-48 |
Standard Therapy | PEG/RBV | 56 | 48 |
Combination Therapy Insights
This compound's potential is further enhanced when used in combination with other antiviral agents. Studies suggest that combining this compound with other direct-acting antivirals (DAAs) may lead to improved outcomes and reduced resistance development. This approach aligns with current trends in HCV treatment strategies aiming for all-oral regimens without interferon .
Case Studies and Resistance Patterns
Several case studies have documented the emergence of resistance during this compound therapy. For instance, patients exhibiting virologic failure often harbored specific mutations within the NS5B gene. These findings underscore the importance of genetic monitoring during treatment to adapt therapeutic strategies accordingly.
Notable Case Study:
- Patient Profile: A patient with chronic genotype 1 HCV who underwent treatment with this compound exhibited a rapid viral load decline initially but later developed resistance mutations.
- Outcome: Genetic analysis revealed mutations associated with reduced susceptibility to this compound, prompting a change in therapy strategy.
Eigenschaften
IUPAC Name |
5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQSQDCBSKCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80142917 | |
Record name | Tegobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000787-75-6 | |
Record name | Tegobuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegobuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tegobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEGOBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Tegobuvir and how does it interact with this target?
A1: this compound is a non-nucleoside inhibitor that specifically targets the hepatitis C virus (HCV) NS5B polymerase. [] Unlike other non-nucleoside inhibitors, this compound requires intracellular activation before directly binding to NS5B. [] This activation involves a cytochrome P450 (CYP)-mediated step, followed by glutathione conjugation. [] The activated this compound metabolite then forms a covalent bond with NS5B, inhibiting its polymerase function. []
Q2: What are the downstream effects of this compound binding to NS5B polymerase?
A3: By inhibiting NS5B polymerase, this compound prevents HCV RNA replication, leading to a reduction in viral load. [, ] This antiviral activity makes this compound a potential therapeutic agent for treating chronic HCV infection. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C22H21F2N5O2, and its molecular weight is 425.4 g/mol. [Information not available in the provided documents. This information was retrieved from PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/Tegobuvir)].
Q4: Is there any spectroscopic data available for this compound?
A4: The provided scientific research papers do not contain detailed spectroscopic data for this compound.
A4: The provided scientific articles primarily focus on this compound's antiviral activity, mechanism of action, and clinical efficacy against HCV. There is no information available regarding its material compatibility and stability, catalytic properties and applications, or specific details about computational chemistry and modeling studies.
Q5: What is known about the structure-activity relationship of this compound?
A6: While specific SAR studies aren't detailed in the provided papers, research indicates that the β-hairpin region (amino acids 435 to 455) within the thumb subdomain of NS5B plays a crucial role in this compound's activity. [] Replacing this region with the corresponding sequence from genotype 2a HCV significantly reduces this compound susceptibility. []
Q6: What is known about the stability of this compound under various conditions and formulation strategies?
A6: The documents provided do not provide specific details regarding this compound's stability under various conditions or formulation strategies.
- Clinical trials: this compound demonstrated antiviral activity in patients with genotype 1 chronic HCV infection. [] Several phase II and IIb clinical trials investigated this compound in combination with pegylated interferon and ribavirin. [, , , , , ]
- In vitro studies: this compound showed potent antiviral activity against various HCV genotypes in replicon cell culture systems. [, , , , , , ]
- Pharmacokinetics: this compound exhibited metabolic stability in microsomes and hepatocytes from various species, including humans. []
Q7: What are the known resistance mechanisms to this compound?
A8: Resistance to this compound primarily arises from mutations in the NS5B polymerase gene. [, ] Common resistance-associated substitutions include C316Y, Y448H, Y452H, and C445F. [] The number of mutations correlates with the level of resistance observed. []
Q8: Does the addition of ribavirin to a this compound-containing regimen influence the development of resistance?
A10: Yes, the addition of ribavirin appears to have a positive impact on reducing resistance development when combined with this compound and other direct-acting antivirals. In a study comparing a this compound and GS-9256 combination with and without ribavirin, the addition of ribavirin significantly increased the rapid virologic response rate and reduced the emergence of resistant viral variants. [] This suggests that ribavirin's antiviral activity, while modest, can help suppress the emergence of resistance in this compound-containing regimens. []
A8: While the provided research primarily focuses on this compound's antiviral activity and clinical efficacy, specific information regarding its toxicology and safety profile, drug delivery strategies, and related biomarkers is not discussed.
A8: The provided research papers do not elaborate on analytical methods used for this compound analysis, its environmental impact, or details about quality control procedures.
A8: The provided research primarily focuses on this compound's interaction with the HCV NS5B polymerase and its clinical efficacy. Information related to immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, and biocompatibility is not covered in these papers.
A8: The provided research articles focus on this compound's properties and efficacy against HCV. Information regarding alternative treatments, waste management, research infrastructure, historical context, or cross-disciplinary applications is not discussed.
- This compound, in combination with other direct-acting antivirals like GS-9256 and protease inhibitors like vedroprevir, shows promising antiviral activity against HCV genotype 1. [, ]
- The emergence of resistance is a significant concern with this compound-containing regimens, highlighting the need for combination therapies and careful monitoring for resistance development. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.